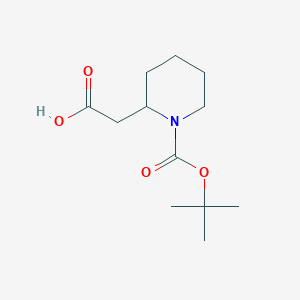

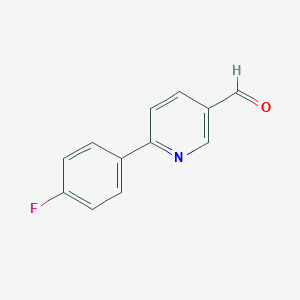

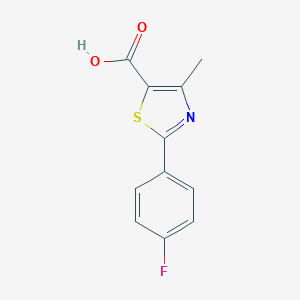

![molecular formula C7H10ClNS B135083 4,5,6,7-四氢噻吩并[2,3-C]吡啶盐酸盐 CAS No. 28783-38-2](/img/structure/B135083.png)

4,5,6,7-四氢噻吩并[2,3-C]吡啶盐酸盐

描述

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The core structure of this compound is found in several therapeutic agents and is known for its diverse pharmacological properties. Research has shown that derivatives of this compound exhibit a range of biological activities, including anti-platelet aggregation, allosteric modulation of the A1 adenosine receptor, inhibition of glucose-6-phosphatase catalytic enzyme, anticonvulsant effects, and inhibition of tumor necrosis factor-alpha (TNF-alpha) production .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives has been achieved through various methods. A novel multicomponent reaction has been developed to synthesize polysubstituted derivatives by heating a solution of aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide in the presence of ammonium chloride, leading to good to excellent yields . Additionally, a series of novel derivatives have been synthesized and structurally characterized, providing a foundation for the design of new compounds with potential anti-platelet activity .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives has been explored in the context of their biological activity. For instance, the structure-activity relationships (SAR) of these compounds as A1 adenosine receptor allosteric modulators and antagonists have been studied, revealing insights into the structural elements that govern their pharmacological properties . Similarly, the SAR for glucose-6-phosphatase catalytic enzyme inhibitors has been established, highlighting the importance of specific substituents for potent activity .

Chemical Reactions Analysis

The chemical reactivity of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives has been investigated in various contexts. For example, the acidic hydrolysis of certain derivatives has led to unexpected dimerization, resulting in novel compounds with distinct structures . These findings contribute to the understanding of the chemical behavior of these compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives are closely related to their biological activities. The optimization of these properties through combinatorial synthesis has led to the discovery of potent compounds with specific inhibitory activities, such as the inhibition of TNF-alpha production . The enantioselectivity observed in enzyme recognition also underscores the significance of chirality in the biological efficacy of these molecules .

科学研究应用

Antitubulin Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine is used in the synthesis of new antitubulin agents . These agents are designed to inhibit tubulin polymerization, which is a critical process in cell division .

- Methods of Application : The compound is synthesized and evaluated for antiproliferative activity on a panel of cancer cell lines . Highly active compounds are further tested for their ability to inhibit tubulin polymerization and their effects on the cell cycle .

- Results : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Antiplatelet Drug Synthesis

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride is used as a key intermediate in the synthesis of the antiplatelet drug clopidogrel.

Anti-Inflammatory Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Thienopyridines, which include 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine, have been evaluated pharmacologically and found to have anti-inflammatory activity .

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Thienopyridines, which include 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine, have been evaluated pharmacologically and found to have antimicrobial activity .

Antithrombotic Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Thienopyridines, which include 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine, have been evaluated pharmacologically and found to have antithrombotic activity .

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Thienopyridines, which include 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine, have been evaluated pharmacologically and found to have anticancer activity .

Anti-Inflammatory Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Thienopyridines, which include 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine, have been evaluated pharmacologically and found to have anti-inflammatory activity .

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Thienopyridines, which include 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine, have been evaluated pharmacologically and found to have antimicrobial activity .

Antithrombotic Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Thienopyridines, which include 4,5,6,7-Tetrahydrothieno[2,3-C]pyridine, have been evaluated pharmacologically and found to have antithrombotic activity .

Anticancer Agents

属性

IUPAC Name |

4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h2,4,8H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEOIFRMJGFLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648635 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride | |

CAS RN |

28783-38-2 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

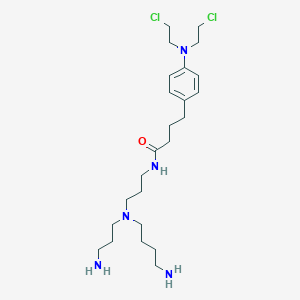

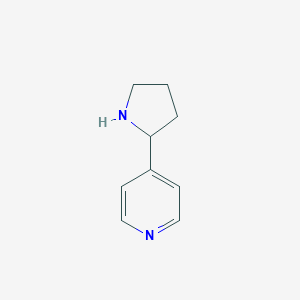

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)

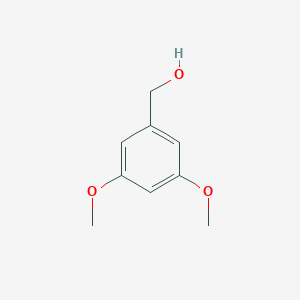

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

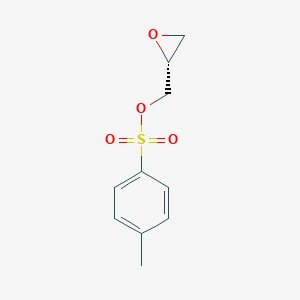

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)